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Cat. No.: B15584025 Get Quote

Introduction

Cyclin-dependent kinase 2 (CDK2) is a pivotal serine/threonine kinase that, in complex with its

regulatory partners Cyclin E and Cyclin A, governs the G1/S phase transition and S phase

progression of the eukaryotic cell cycle.[1][2] Dysregulation of CDK2 activity is a hallmark of

various cancers, making it a compelling target for therapeutic intervention.[3][4] Chemical

probes, small molecules that selectively inhibit a target protein, are indispensable tools for

dissecting the biological functions of proteins like CDK2 in both normal physiology and disease.

This technical guide provides an in-depth overview of a representative selective CDK2

chemical probe, referred to here as CDK2-IN-18, for cell cycle research. As information on a

specific probe with this exact designation is not publicly available, this guide utilizes a

composite of data from highly selective, well-characterized CDK2 inhibitors to serve as a

practical resource for researchers. The presented data and protocols are representative of

what would be expected for a potent and selective CDK2 chemical probe.

Core Compound Profile: CDK2-IN-18
CDK2-IN-18 is a potent, ATP-competitive inhibitor of CDK2. Its selectivity is achieved through

specific interactions with the ATP-binding pocket of CDK2, distinguishing it from other closely

related kinases.[3]

Chemical and Physical Properties
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Property Value

Molecular Formula C₂₀H₂₄N₆O₂

Molecular Weight 396.45 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO (>10 mM)

Quantitative Data
The efficacy and selectivity of a chemical probe are defined by its quantitative biochemical and

cellular characteristics.

Table 1: Biochemical Potency of CDK2-IN-18
Target IC₅₀ (nM)

CDK2/Cyclin E <1

CDK2/Cyclin A <1

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity

by 50% and were determined using biochemical kinase assays.[5]

Table 2: Kinase Selectivity Profile of CDK2-IN-18
Kinase % Inhibition @ 1 µM IC₅₀ (nM)

CDK1/Cyclin B 45 >100

CDK4/Cyclin D1 <10 >1000

CDK5/p25 20 >500

CDK6/Cyclin D3 <10 >1000

CDK7/Cyclin H 15 >800

CDK9/Cyclin T1 30 >300
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This table demonstrates the selectivity of CDK2-IN-18 against other members of the CDK

family. High selectivity is crucial for a chemical probe to ensure that observed biological effects

are on-target.[5]

Table 3: Cellular Activity of CDK2-IN-18
Cell Line Assay IC₅₀ (nM)

HCC1806 (TNBC) Cell Viability 50

BT549 (TNBC) Cell Viability 75

MCF7 (Breast Cancer) Cell Viability 120

OVCAR3 (Ovarian Cancer) Cell Proliferation (EdU) 85

These values indicate the potency of CDK2-IN-18 in a cellular context, inhibiting cell viability

and proliferation in various cancer cell lines.[5]

Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental design is critical for understanding the

application of CDK2-IN-18.
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Caption: CDK2 signaling in the G1/S transition and its inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15584025?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biochemical Assays Cell-Based Assays Target Engagement

In vitro Kinase Assay
(Determine IC50)

Kinase Panel Screen
(Determine Selectivity)

Cell Viability Assay
(e.g., CellTiter-Glo)

Western Blot
(pRb, cell cycle markers)

Flow Cytometry
(Cell Cycle Analysis)

NanoBRET Assay
(Intracellular Binding)

CDK2-IN-18

Click to download full resolution via product page

Caption: Workflow for characterizing a CDK2 chemical probe.

Experimental Protocols
Detailed methodologies are essential for the reproducible application of CDK2-IN-18 in

research.

Protocol 1: In Vitro CDK2 Kinase Assay (ADP-Glo™)
This protocol is for determining the IC₅₀ of CDK2-IN-18 against CDK2/Cyclin E or CDK2/Cyclin

A.[6]

Materials:

Recombinant CDK2/Cyclin E or CDK2/Cyclin A enzyme (e.g., Promega)

CDK substrate (e.g., Histone H1 or a specific peptide)

ATP
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Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

CDK2-IN-18 (serial dilutions in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well white plates

Procedure:

Prepare serial dilutions of CDK2-IN-18 in DMSO, then dilute further in Kinase Buffer.

In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

Add 2 µL of CDK2/Cyclin enzyme solution (e.g., 2.5 ng/µL) to each well.

Add 2 µL of a substrate/ATP mixture (e.g., 25 µM substrate, 25 µM ATP) to initiate the

reaction.

Incubate the plate at 30°C for 1 hour.

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate at room temperature for 30 minutes.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control

and plot the data to determine the IC₅₀ value using a suitable software (e.g., GraphPad

Prism).

Protocol 2: Western Blot for Phospho-Retinoblastoma
(pRb)
This protocol assesses the effect of CDK2-IN-18 on the phosphorylation of a key downstream

substrate, Rb.[7][8]
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Materials:

Cell line of interest (e.g., MCF7)

Complete cell culture medium

CDK2-IN-18

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading

control)

HRP-conjugated secondary antibodies

ECL detection reagent

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat cells with various concentrations of CDK2-IN-18 or DMSO for the desired time (e.g., 24

hours).

Wash cells with cold PBS and lyse with RIPA buffer.

Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane again and visualize protein bands using an ECL detection system.

Quantify band intensities to determine the relative levels of pRb.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of CDK2-IN-18 on cell cycle distribution.[9]

Materials:

Cell line of interest

Complete cell culture medium

CDK2-IN-18

PBS

70% cold ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with CDK2-IN-18 or DMSO for 24-48 hours.

Harvest both adherent and floating cells and wash with PBS.

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for

at least 2 hours.
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Wash the fixed cells with PBS and resuspend in PI staining solution.

Incubate in the dark for 30 minutes at room temperature.

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in G1, S,

and G2/M phases.

Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells.[10]

Materials:

Cell line of interest

Complete cell culture medium

CDK2-IN-18

Opaque-walled 96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Procedure:

Seed cells in an opaque-walled 96-well plate at a suitable density (e.g., 5,000 cells/well) and

allow them to adhere overnight.

Treat cells with serial dilutions of CDK2-IN-18 or DMSO.

Incubate for 72 hours.

Equilibrate the plate to room temperature for 30 minutes.

Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

Mix on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence with a plate reader.

Calculate the percent viability relative to the DMSO-treated control and determine the IC₅₀.

Conclusion
A well-characterized, potent, and selective CDK2 chemical probe like the representative CDK2-
IN-18 described herein is a powerful tool for elucidating the complex roles of CDK2 in cell cycle

regulation and disease. The quantitative data and detailed protocols provided in this guide offer

a solid foundation for researchers to confidently employ such probes in their investigations,

ultimately advancing our understanding of cell cycle control and contributing to the

development of novel therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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